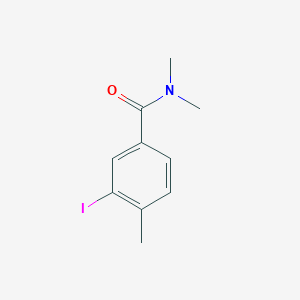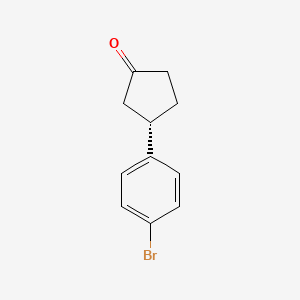
(S)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE is an organic compound characterized by a cyclopentanone ring substituted with a bromophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-bromobenzaldehyde.
Reaction Conditions: A common method involves the use of a chiral catalyst to ensure the (3S) configuration. The reaction may proceed through an aldol condensation followed by cyclization.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of a base like sodium hydroxide or a catalyst like palladium.
Major Products:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
Biology:
- Potential use in the study of enzyme-substrate interactions due to its chiral nature.
Medicine:
- Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromophenyl group can enhance binding affinity to certain molecular targets, while the cyclopentanone ring provides structural rigidity.
Comparison with Similar Compounds
- (3S)-3-(4-Chlorophenyl)cyclopentanone
- (3S)-3-(4-Fluorophenyl)cyclopentanone
- (3S)-3-(4-Methylphenyl)cyclopentanone
Comparison:
Uniqueness: The presence of the bromine atom in (S)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs.
Reactivity: Bromine is a good leaving group, making the compound more reactive in substitution reactions.
Applications: The specific properties of the bromine atom can make this compound more suitable for certain applications, such as in medicinal chemistry for the development of new drugs.
Properties
Molecular Formula |
C11H11BrO |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
(3S)-3-(4-bromophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H11BrO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2/t9-/m0/s1 |
InChI Key |
AJKPXKHWCHZLSF-VIFPVBQESA-N |
Isomeric SMILES |
C1CC(=O)C[C@H]1C2=CC=C(C=C2)Br |
Canonical SMILES |
C1CC(=O)CC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




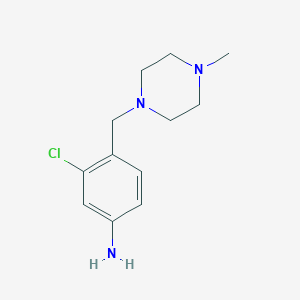
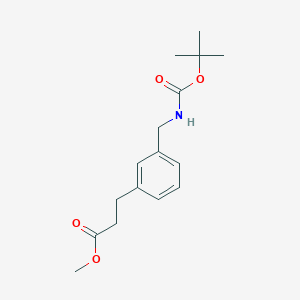
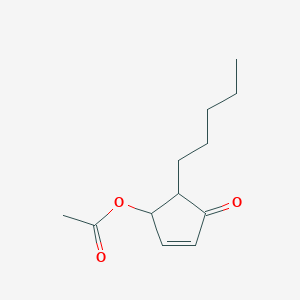
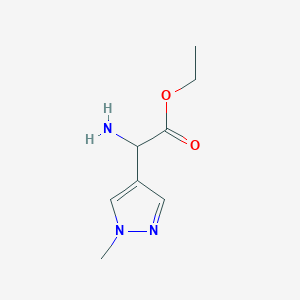
![Carbamic acid, [(1S,2R)-2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-1-methylethyl]-, phenylmethyl ester (9CI)](/img/structure/B8666372.png)
![Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8666403.png)
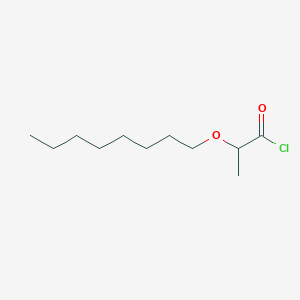
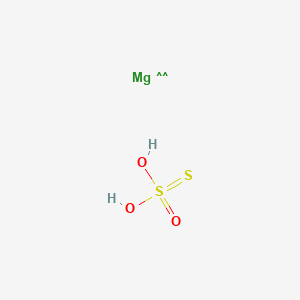
![N-(2,4-difluorophenyl)-2-[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]acetamide](/img/structure/B8666419.png)
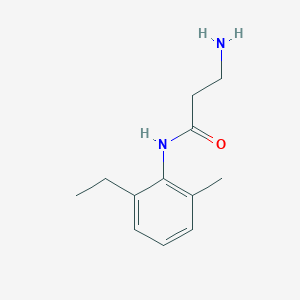
![1-[(3-Nitrophenyl)acetyl]pyrrolidine](/img/structure/B8666429.png)
